molecular formula C8H10F2N2O2 B13544419 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-difluoropropanoic acid

3-(1-Ethyl-1h-imidazol-2-yl)-2,2-difluoropropanoic acid

Cat. No.: B13544419
M. Wt: 204.17 g/mol
InChI Key: OYAUTEPAVIFYPL-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1h-imidazol-2-yl)-2,2-difluoropropanoic acid is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with an imidazole ring substituted with an ethyl group and a difluoropropanoic acid moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-difluoropropanoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving glyoxal, ammonia, and formaldehyde.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Addition of the Difluoropropanoic Acid Moiety: The difluoropropanoic acid moiety can be introduced through a nucleophilic substitution reaction using a suitable difluorinated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1h-imidazol-2-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoropropanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

3-(1-Ethyl-1h-imidazol-2-yl)-2,2-difluoropropanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the difluoropropanoic acid moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1H-imidazole-2-carboxylic acid
  • 2,2-Difluoro-3-(1H-imidazol-2-yl)propanoic acid
  • 1-Methyl-1H-imidazole-2-carboxylic acid

Uniqueness

3-(1-Ethyl-1h-imidazol-2-yl)-2,2-difluoropropanoic acid is unique due to the presence of both an ethyl group and a difluoropropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

3-(1-ethylimidazol-2-yl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C8H10F2N2O2/c1-2-12-4-3-11-6(12)5-8(9,10)7(13)14/h3-4H,2,5H2,1H3,(H,13,14)

InChI Key

OYAUTEPAVIFYPL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CC(C(=O)O)(F)F

Origin of Product

United States

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